molecular formula C10H8N4O2 B14514870 6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62878-04-0

6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

Katalognummer: B14514870
CAS-Nummer: 62878-04-0
Molekulargewicht: 216.20 g/mol
InChI-Schlüssel: YPHUBDLUBDCNGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both pyridine and pyrimidine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of pyridine-4-carbaldehyde with pyrimidine-2,4-dione derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce dihydropyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrimidine-2,4-dione derivatives: These compounds share the pyrimidine-2,4-dione core structure and exhibit similar chemical reactivity.

    Pyridine derivatives: Compounds with a pyridine ring that may have similar biological activities.

Uniqueness

6-{[(Pyridin-4-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is unique due to its combination of pyridine and pyrimidine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a versatile compound in various research fields .

Eigenschaften

CAS-Nummer

62878-04-0

Molekularformel

C10H8N4O2

Molekulargewicht

216.20 g/mol

IUPAC-Name

6-(pyridin-4-ylmethylideneamino)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H8N4O2/c15-9-5-8(13-10(16)14-9)12-6-7-1-3-11-4-2-7/h1-6H,(H2,13,14,15,16)

InChI-Schlüssel

YPHUBDLUBDCNGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1C=NC2=CC(=O)NC(=O)N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.